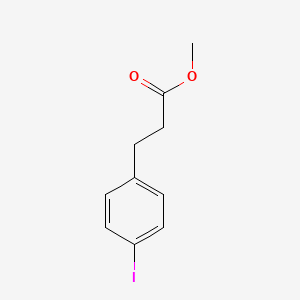

Methyl 3-(4-iodophenyl)propanoate

Beschreibung

Methyl 3-(4-iodophenyl)propanoate is an aromatic ester characterized by a propanoate backbone esterified with a 4-iodophenyl group.

Eigenschaften

IUPAC Name |

methyl 3-(4-iodophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCXVBUZHUHPAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Methyl 3-(4-iodophenyl)propanoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-(4-iodophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions for several hours . Industrial production methods may involve similar esterification processes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Methyl 3-(4-iodophenyl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups using reagents such as organometallic compounds.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Methyl 3-(4-iodophenyl)propanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biochemical pathways and as a precursor for radiolabeled compounds in imaging studies.

Medicine: It may serve as a building block for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 3-(4-iodophenyl)propanoate involves its reactivity due to the presence of the iodine atom and the ester group. The iodine atom can participate in electrophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions allow the compound to interact with various molecular targets and pathways, making it useful in synthetic and research applications .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physical Properties

The nature and position of substituents on the phenyl ring significantly affect melting points, solubility, and crystallinity. Key analogs include:

*Calculated based on formula C₁₀H₁₁IO₂.

Key Trends :

- Electron-withdrawing groups (NO₂, Cl): Increase melting points and polarity due to stronger intermolecular forces .

- Bulky substituents (I) : Enhance steric hindrance but improve crystallographic suitability for structural studies .

- Reactive groups (OH, C≡CH) : Enable further functionalization (e.g., formylation , cycloadditions ).

Structural and Electronic Comparisons

- Crystallography: this compound’s heavy iodine atom facilitates single-crystal X-ray studies, as seen in analogs like methyl 3-[4-(4-nitrobenzyloxy)phenyl]propanoate (R factor = 0.044 ).

- Electronic Effects :

- Nitro groups : Strong electron-withdrawing effect reduces electron density on the aromatic ring, directing electrophilic substitution.

- Iodo groups : Weak electron-withdrawing nature (+M effect) creates moderate ring activation, contrasting with chlorine’s stronger -I effect .

Biologische Aktivität

Methyl 3-(4-iodophenyl)propanoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₃I O₂

- Molecular Weight : Approximately 290.10 g/mol

The presence of the iodine atom at the para position relative to the propanoate group enhances its lipophilicity, which can influence its interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The iodine atom can participate in halogen bonding, while the propanoate moiety may engage in hydrogen bonding, facilitating enzyme-substrate interactions. These interactions can modulate the activity of specific biological pathways, leading to diverse pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Pharmacological Effects : The compound shows promise in drug development due to its ability to act as a substrate for cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. This interaction suggests potential implications for pharmacokinetics and toxicology.

- Plant Physiology : Studies have demonstrated that this compound can modulate plant growth by altering metabolic pathways. For instance, it was found to reduce primary root growth while promoting lateral root formation in Perilla frutescens, indicating its role in influencing secondary metabolite accumulation.

Case Studies

Several studies have investigated the biological activity of this compound:

- Enzyme Interaction Studies : Research involving enzyme kinetics has shown that this compound can inhibit certain enzymatic activities, providing insights into its potential use as a therapeutic agent.

- Pharmacological Investigations : A study highlighted its efficacy in modulating drug metabolism pathways, suggesting that modifications to its structure could enhance selectivity and efficacy in therapeutic applications .

Comparative Analysis with Related Compounds

The following table summarizes key properties and activities of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Methyl 3-(4-hydroxyphenyl)propanoate | C₁₁H₁₄O₃ | Hydroxy group instead of iodine | Potential antioxidant properties |

| Methyl 3-(3-iodophenyl)propanoate | C₁₁H₁₃I O₂ | Iodine at meta position | Distinct pharmacological effects |

| Methyl (2S)-2-amino-3-(4-iodophenyl)propanoate | C₁₁H₁₄I N O₂ | Amino group addition | Investigated for neurological disorders |

This comparison illustrates how the positioning of substituents like iodine significantly influences the biological properties and potential applications of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.